1'-tert-butyl 1-ethyl 4-(azidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1,1'-dicarboxylate
Description
This compound is a spirocyclic dicarboxylate featuring a bicyclo[2.1.1]hexane core fused to a piperidine ring via a 3-oxa bridge. Key structural elements include:
- Azidomethyl group at position 4: A reactive functional group with applications in click chemistry and bioorthogonal labeling.
- Ester groups: A tert-butyl ester at the 1'-position and an ethyl ester at the 1-position, providing steric bulk and hydrolytic stability.
- Spiro architecture: The rigid bicyclohexane-piperidine system may confer unique conformational properties, influencing binding to biological targets or material performance .
Properties
IUPAC Name |
1-O'-tert-butyl 4-O-ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1',4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O5/c1-5-25-13(23)17-10-16(11-17,12-20-21-19)27-18(17)6-8-22(9-7-18)14(24)26-15(2,3)4/h5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWBXQWGFUXPKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC23CCN(CC3)C(=O)OC(C)(C)C)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-tert-butyl 1-ethyl 4-(azidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-piperidine]-1,1’-dicarboxylate typically involves a multi-step process. One common method includes the use of photochemistry to access the bicyclo[2.1.1]hexane core via [2 + 2] cycloaddition reactions
Industrial Production Methods
the principles of photochemical cycloaddition and subsequent functionalization can be scaled up with appropriate equipment and reaction optimization .
Chemical Reactions Analysis
Types of Reactions
1’-tert-butyl 1-ethyl 4-(azidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-piperidine]-1,1’-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The bicyclo[2.1.1]hexane core can be further modified through cycloaddition reactions.
Common Reagents and Conditions
Common reagents used in these reactions include azides, photochemical catalysts, and various nucleophiles. Reaction conditions often involve the use of light sources for photochemical reactions and controlled temperatures to ensure the stability of the intermediates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of azide derivatives, while cycloaddition reactions can produce complex spirocyclic structures .
Scientific Research Applications
1’-tert-butyl 1-ethyl 4-(azidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-piperidine]-1,1’-dicarboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug design, particularly as a bioisostere for aromatic compounds.
Materials Science: Its spirocyclic structure can be utilized in the development of new materials with specific mechanical and chemical properties.
Chemical Biology: The compound can be used as a probe to study biological systems due to its reactive azidomethyl group.
Mechanism of Action
The mechanism of action for 1’-tert-butyl 1-ethyl 4-(azidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-piperidine]-1,1’-dicarboxylate involves its interaction with molecular targets through its azidomethyl group. This group can undergo click chemistry reactions, allowing the compound to form covalent bonds with various biomolecules. The spirocyclic structure also provides conformational rigidity, which can influence its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their differentiating features:
Structural and Functional Divergences
- Azidomethyl vs. Aminomethyl: The azidomethyl group in the target compound enables bioorthogonal reactions (e.g., CuAAC), whereas the aminomethyl analog (CAS 2309465-46-9) is suited for amide bond formation but requires activation .
- Spiro vs.
- Core Modifications : Chromene- or chroman-based spiro compounds () exhibit distinct electronic properties due to aromatic systems, enabling applications in optoelectronics or fluorescence-based assays .
Computational and Experimental Similarity Metrics
- Tanimoto/Dice Coefficients: The target compound shares ~70–80% structural similarity with tert-butyl 4-(aminomethyl)-1-(dimethylcarbamoyl)-3-oxaspiro[...] () using MACCS or Morgan fingerprints. However, the azidomethyl group reduces similarity to non-azide analogs (e.g., ~50–60% with chroman derivatives) .
- NMR Profiling: Chemical shifts in regions A (positions 39–44) and B (positions 29–36) of the target compound differ significantly from non-azidomethyl spiro derivatives, as observed in ’s methodology .
- Proteomic Interaction Signatures : The CANDO platform () predicts divergent proteome-wide binding profiles between the target compound and 3-oxopiperidine derivatives, reflecting their distinct functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
